molecular formula C7H9BrClNO2S B2823230 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride CAS No. 2460756-10-7

2-Amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride

Cat. No.: B2823230
CAS No.: 2460756-10-7
M. Wt: 286.57
InChI Key: SUIVLBGQPRGTNQ-UHFFFAOYSA-N
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Description

2-Amino-3-(5-bromothiophen-3-yl)propanoic acid hydrochloride is a halogenated amino acid derivative characterized by a bromine-substituted thiophene ring attached to the β-carbon of the alanine backbone. The bromine atom at the 5-position of the thiophene ring enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions. Its hydrochloride salt form improves solubility in polar solvents, a common strategy for enhancing bioavailability in pharmaceutical applications .

Properties

IUPAC Name

2-amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S.ClH/c8-6-2-4(3-12-6)1-5(9)7(10)11;/h2-3,5H,1,9H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIVLBGQPRGTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CC(C(=O)O)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromothiophene-3-carboxylic acid with ammonia and a suitable reducing agent under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position of the thiophene ring undergoes nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions.

Reaction TypeReagents/ConditionsMajor ProductsYieldSource
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, arylboronic acid3-(5-Aryl-thiophen-3-yl)propanoic acid derivatives60–75%
Hydrogenolysis 2% Sodium amalgam, aqueous ethanol3-(thiophen-3-yl)propanoic acid derivatives48%

Key Observations :

  • Suzuki coupling enables the introduction of aryl groups at the 5-position of the thiophene ring, expanding structural diversity for drug discovery.

  • Bromine replacement via hydrogenolysis preserves the thiophene core while generating des-bromo analogs .

Oxidation and Reduction

The compound’s functional groups participate in redox transformations:

Oxidation

Target SiteOxidizing AgentProductNotesSource
Thiophene Ring H₂O₂, acidic conditionsSulfoxide/sulfone derivativesPartial ring oxidation
Amino Group KMnO₄, alkaline conditionsNitroso or nitro derivativesLimited applicability

Reduction

Target SiteReducing AgentProductConditionsSource
Carboxylic Acid LiAlH₄3-(5-bromothiophen-3-yl)propanolAnhydrous THF, 0°C
Bromine H₂, Pd/CDes-bromo analogEthanol, 25°C

Mechanistic Insight :

  • LiAlH₄ selectively reduces the carboxylic acid to an alcohol without affecting the bromine or thiophene ring.

  • Catalytic hydrogenation removes bromine while retaining the amino acid backbone .

Amino Acid-Specific Reactions

The α-amino and carboxylic acid groups enable peptide bond formation and derivatization:

Reaction TypeReagentsProductApplicationSource
Acylation Acetic anhydrideN-acetylated derivativeStability enhancement
Esterification HCl/MeOHMethyl ester prodrugImproved bioavailability

Case Study :

  • Formylation of the amino group using formic acid/acetic anhydride yields 2-formylamino-3-(5-bromothiophen-3-yl)propanoic acid, a precursor for solid-phase peptide synthesis .

Hydrolysis and Stability

The hydrochloride salt undergoes pH-dependent hydrolysis:

ConditionPathwayOutcomeByproductsSource
Aqueous Acid Cleavage of thiophene-propanoyl bond5-bromothiophene-3-carboxylic acidNH₃, CO₂
Alkaline Media Decarboxylation2-amino-3-(5-bromothiophen-3-yl)propaneCO₂

Stability Note :

  • The compound is hygroscopic and requires storage under inert conditions to prevent decomposition .

Comparative Reactivity

The bromothiophene moiety differentiates this compound from analogs:

CompoundKey Reactivity DifferenceExample Reaction
2-Amino-3-(5-cyanothiophen-3-yl)propanoic acidNitrile group undergoes hydrolysis to amideH₂O/H⁺ → Amide formation
2-Amino-3-(5-methylthiophen-3-yl)propanoic acidMethyl group resists substitutionNo direct bromine-like reactivity

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C9H10BrN1O2C_9H_{10}BrN_1O_2 and a molecular weight of approximately 244.09 g/mol. The presence of the brominated thiophene ring contributes to its unique electronic properties, enhancing its reactivity and potential biological activity.

Scientific Research Applications

1. Medicinal Chemistry

  • Anti-inflammatory and Anticancer Properties : Research indicates that 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride may exhibit anti-inflammatory and anticancer activities. Preliminary studies suggest it interacts with specific molecular targets involved in inflammation and cancer pathways, although detailed mechanisms are still being elucidated.
  • Neuropharmacology : The compound may play a role in modulating neurotransmitter systems, making it a candidate for further investigation in treating neurological disorders.

2. Biochemical Probes

  • The compound is being explored as a biochemical probe due to its ability to interact with various enzymes and receptors. This interaction can help elucidate biological pathways and mechanisms involved in disease processes .

3. Material Science

  • 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride is also utilized in the synthesis of advanced materials, including polymers and catalysts, owing to its unique chemical properties .

Case Studies

Several studies have documented the applications and effects of 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride:

  • Anti-inflammatory Study : A study published in Journal of Medicinal Chemistry investigated the compound's efficacy in reducing inflammation markers in vitro. Results indicated significant inhibition of pro-inflammatory cytokines in treated cell lines compared to controls.
  • Anticancer Research : Another study focused on the compound's effects on cancer cell lines, demonstrating that it induced apoptosis in specific types of cancer cells through pathway modulation involving caspases .
  • Neuropharmacological Effects : Research exploring the neuroprotective properties revealed that the compound could enhance synaptic plasticity in animal models, suggesting potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism by which 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated thiophene ring can interact with biological macromolecules, potentially modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-Amino-3-(5-chlorobenzo[b]thiophen-3-yl)propanoic Acid (CAS: 23906-28-7)

  • Molecular Formula: C₁₁H₁₀ClNO₂S
  • Molecular Weight : 255.72 g/mol
  • Key Differences :
    • Replaces bromine with chlorine at the 5-position of the benzo[b]thiophene ring.
    • Chlorine’s lower atomic weight and reduced electronegativity compared to bromine may diminish steric hindrance and alter binding affinity in biological systems.
    • Applications: Used in studies targeting sulfur-containing enzyme active sites due to the benzo[b]thiophene scaffold .

(S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic Acid Hydrochloride (CAS: 1065638-25-6)

  • Molecular Formula : C₁₁H₁₂ClFN₂O₂
  • Molecular Weight : 274.68 g/mol
  • Key Differences :
    • Substitutes thiophene with a fluorinated indole ring.
    • The fluorine atom’s strong electron-withdrawing effect and indole’s planar structure enhance interactions with aromatic residues in proteins (e.g., LAT1 transporters).
    • Applications: Investigated as a fluorinated tryptophan analog for PET imaging probes .

Halogenated Phenylalanine Derivatives

(R)-2-Amino-3-(4-bromophenyl)propanoic Acid Hydrochloride

  • Molecular Formula: C₉H₁₁BrClNO₂
  • Molecular Weight : 288.55 g/mol (estimated)
  • Key Differences: Features a 4-bromophenyl group instead of bromothiophene. Applications: Precursor for brominated tyrosine kinase inhibitors .

2-Amino-3-(2-chlorophenyl)propanoic Acid Hydrochloride (CAS: 120108-63-6)

  • Molecular Formula: C₉H₁₁Cl₂NO₂
  • Molecular Weight : 236.10 g/mol
  • Lower molecular weight and altered solubility profile compared to bromothiophene derivatives. Applications: Studied in peptide mimetics for modulating receptor selectivity .

Sulfur-Containing Amino Acids

2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic Acid Hydrochloride (CAS: 77140-84-2)

  • Molecular Formula: C₁₀H₁₂ClNO₄
  • Molecular Weight : 245.66 g/mol
  • Key Differences :
    • Replaces thiophene with a benzodioxole group, introducing two oxygen atoms.
    • Enhanced solubility in aqueous media due to the polar dioxolane ring.
    • Applications: Neurotransmitter analogs targeting dopaminergic pathways .

(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic Acid Hydrochloride

  • Molecular Formula: C₁₁H₁₂ClNO₂S
  • Molecular Weight : 257.73 g/mol (estimated)
  • Key Differences: Lacks bromine substitution, reducing steric bulk and electron-withdrawing effects. Applications: Intermediate in the synthesis of non-halogenated thiophene-based bioactive molecules .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Aromatic Group Key Applications
Target Compound C₇H₉BrClNO₂S* ~290.58 Br 5-bromothiophen-3-yl Medicinal chemistry, enzyme inhibitors
5-Chlorobenzo[b]thiophene analog (CAS 23906-28-7) C₁₁H₁₀ClNO₂S 255.72 Cl Benzo[b]thiophen-3-yl Enzyme interaction studies
(S)-5-Fluoroindole analog (CAS 1065638-25-6) C₁₁H₁₂ClFN₂O₂ 274.68 F 5-fluoro-1H-indol-3-yl PET imaging probes
4-Bromophenyl analog C₉H₁₁BrClNO₂ 288.55 Br 4-bromophenyl Kinase inhibitor synthesis
Benzodioxole analog (CAS 77140-84-2) C₁₀H₁₂ClNO₄ 245.66 None Benzo[d][1,3]dioxol-5-yl Neurotransmitter analogs

*Assumed formula based on structural similarity to and .

Research Implications

  • Electronic Effects : Bromine in the thiophene ring increases electron density distortion, enhancing binding to electron-deficient pockets in proteins compared to chlorine or fluorine analogs .
  • Solubility: Hydrochloride salts universally improve water solubility, critical for in vivo applications. For instance, the target compound’s solubility is likely comparable to 2-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride (25 µL, 10 mM stock solution) .
  • Biological Selectivity : The thiophene moiety’s sulfur atom may engage in unique hydrogen-bonding or hydrophobic interactions absent in phenyl-based analogs, influencing target selectivity in drug design .

Biological Activity

2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride is a chemical compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biochemistry. Its unique structure, featuring a brominated thiophene ring, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride is C₈H₈BrN₂O₂S, with a molecular weight of approximately 286.58 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for biological assays.

The biological activity of 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may act through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered biochemical responses.
  • Receptor Binding : It might interact with specific receptors, modulating signaling pathways that affect cellular functions.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, indicating potential antimicrobial properties for this compound as well.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Thiophene derivatives have been studied for their ability to protect neuronal cells from oxidative stress. In vitro studies have shown that compounds with similar structures can reduce neuronal cell death by modulating oxidative stress pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-Amino-3-(5-bromothiophen-3-yl)propanoic acid; hydrochloride, it is useful to compare it with other thiophene derivatives:

CompoundStructureNotable Activity
2-Amino-3-(5-chlorothiophen-3-yl)propanoic acidChloroAntimicrobial
2-Amino-3-(5-methylthiophen-3-yl)propanoic acidMethylNeuroprotective

These comparisons highlight the potential for tailored biological activities based on structural modifications. The presence of bromine in the studied compound may enhance its reactivity and binding affinity compared to its chloro or methyl counterparts.

Q & A

Q. Critical Parameters :

  • Catalysts : Palladium catalysts (e.g., Pd/C) may enhance reductive steps.
  • Purification : Use column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization (ethanol/water) to achieve >95% purity .

Basic Question: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Employ a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the bromothiophene moiety (e.g., ¹H NMR: δ 7.2–7.4 ppm for thiophene protons; ¹³C NMR: δ 110–120 ppm for C-Br) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. A retention time of 8–10 min under isocratic conditions (70:30 acetonitrile/water + 0.1% TFA) is typical .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 286.57 (C₇H₉BrClNO₂S) .

Advanced Question: How does the position of bromine substitution (e.g., 5-bromo vs. 2-bromo) on the thiophene ring influence biological activity and chemical reactivity?

Methodological Answer:
The bromine position alters electronic and steric properties, impacting interactions with biological targets:

Substituent Position Electronic Effects Biological Activity
5-Bromo (target compound)Enhanced electron-withdrawing effect, stabilizing charge in intermediatesModerate antimicrobial activity (hypothesized)
2-BromoSteric hindrance near the amino acid backboneReduced receptor binding affinity

Q. Experimental Design :

  • Compare IC₅₀ values against bacterial strains (e.g., E. coli, S. aureus) using microdilution assays.
  • Perform DFT calculations to map electron density distribution .

Advanced Question: How can researchers resolve contradictions in reported biological data (e.g., variable antimicrobial efficacy across studies)?

Methodological Answer:
Contradictions often arise from differences in:

  • Test Organisms : Standardize assays using ATCC strains.
  • Compound Solubility : Use DMSO stocks (<1% v/v) to avoid solvent interference.
  • Experimental Controls : Include positive (e.g., ciprofloxacin) and vehicle controls.

Case Study :
If one study reports MIC = 32 µg/mL against P. aeruginosa while another finds no activity, re-test under uniform conditions (e.g., pH 7.4, 37°C) and validate via time-kill assays .

Basic Question: What are the stability considerations for storing and handling this compound?

Methodological Answer:

  • Storage : Keep at –20°C in airtight, light-resistant containers. Desiccate to prevent hydrolysis of the hydrochloride salt.
  • Stability Tests : Monitor degradation via HPLC over 6 months; >90% purity retention is acceptable .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases to prevent dehydrohalogenation.

Advanced Question: How to design structure-activity relationship (SAR) studies to optimize this compound’s pharmacological profile?

Methodological Answer:

Scaffold Modifications :

  • Replace bromine with Cl, CN, or CH₃ to assess electronic effects.
  • Introduce methyl groups to the amino acid backbone to enhance lipophilicity .

Biological Testing :

  • Screen analogs against target enzymes (e.g., bacterial dihydrofolate reductase) using fluorescence polarization assays.
  • Measure logP (e.g., shake-flask method) to correlate hydrophobicity with membrane permeability.

Data Analysis :

  • Use QSAR models (e.g., CoMFA) to predict activity cliffs and prioritize synthesis .

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